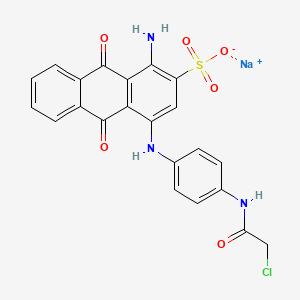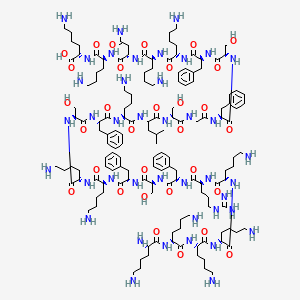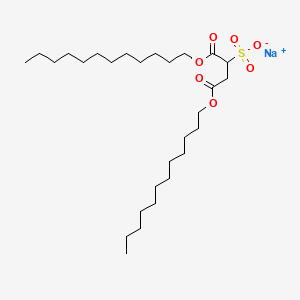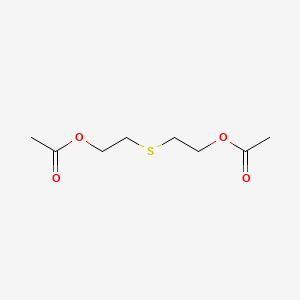
Sulfasymazine sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfasymazine sodium is a sulfonamide antibiotic used to treat various bacterial infections. It is a derivative of sulfanilamide and is known for its broad-spectrum antibacterial activity. Sulfonamides, including this compound, work by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfasymazine sodium typically involves the following steps:
Salifying Reaction: Sulfanilamide is mixed with a strong alkaline carbonate (such as sodium carbonate) and water to form a sulfanilamide salt.
Condensation Reaction: The sulfanilamide salt is then reacted with a guanidine salt to form sulfasymazine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and minimize impurities. The final product is purified and crystallized to obtain high-purity this compound.
化学反应分析
Types of Reactions
Sulfasymazine sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated sulfonamides.
科学研究应用
Sulfasymazine sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfonamide chemistry and reactions.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating various bacterial infections, including urinary tract infections and respiratory infections.
Industry: Used in the production of veterinary medicines and as a preservative in some pharmaceutical formulations
作用机制
Sulfasymazine sodium works by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which bacteria need for DNA synthesis and cell division. By blocking this enzyme, this compound prevents bacteria from producing folic acid, leading to their death .
相似化合物的比较
Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfamethazine: Used to treat bacterial infections in animals and has a similar structure to sulfasymazine sodium.
Uniqueness
This compound is unique due to its specific structure, which allows it to be effective against a broad range of bacterial infections. Its ability to inhibit dihydropteroate synthetase makes it a valuable antibiotic in both human and veterinary medicine.
Conclusion
This compound is a versatile and effective sulfonamide antibiotic with a wide range of applications in scientific research, medicine, and industry. Its unique mechanism of action and broad-spectrum antibacterial activity make it an important compound in the fight against bacterial infections.
属性
CAS 编号 |
4107-77-1 |
|---|---|
分子式 |
C13H17N5NaO2S+ |
分子量 |
330.36 g/mol |
IUPAC 名称 |
sodium;4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H17N5O2S.Na/c1-3-11-15-12(4-2)17-13(16-11)18-21(19,20)10-7-5-9(14)6-8-10;/h5-8H,3-4,14H2,1-2H3,(H,15,16,17,18);/q;+1 |
InChI 键 |
INQFUCOQBMPAOZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)










